

In-Depth Technical Guide to 1,2,3-Tris(2-cyanoethoxy)propane

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Compound of Interest

Compound Name: 1,2,3-Tris(2-cyanoethoxy)propane

Cat. No.: B1293526

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **1,2,3-Tris(2-cyanoethoxy)propane**, a chemical compound primarily utilized in the field of analytical chemistry. The document is intended for researchers, scientists, and drug development professionals who may encounter this compound in their work, particularly in the context of separation sciences. This guide covers its chemical identity, physical and chemical properties, primary applications, and detailed experimental protocols.

Chemical Identity and Synonyms

1,2,3-Tris(2-cyanoethoxy)propane is a high-polarity organic compound. For clarity and comprehensive literature searching, a list of its synonyms and identifiers is provided below.

Identifier Type	Identifier
Systematic Name	1,2,3-Tris(2-cyanoethoxy)propane
IUPAC Name	3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile[1]
Common Synonyms	Glycerol Tris(2-cyanoethyl) Ether, Tris(β -cyanoethoxy)propane, TCEP
CAS Number	2465-93-2[1]
Molecular Formula	C ₁₂ H ₁₇ N ₃ O ₃ [1]
Molecular Weight	251.28 g/mol [1]

Physicochemical Properties

The utility of **1,2,3-Tris(2-cyanoethoxy)propane** in its primary application is dictated by its distinct physicochemical properties. A summary of these properties is presented in the table below.

Property	Value
Appearance	Colorless to yellow, viscous liquid
Boiling Point	>200 °C at 1 mmHg
Density	1.114 g/mL at 25 °C
Refractive Index	n _{20/D} 1.462
Solubility	Soluble in most organic solvents

Core Application in Gas Chromatography

The primary and most well-documented application of **1,2,3-Tris(2-cyanoethoxy)propane** is as a stationary phase in gas chromatography (GC). Its high polarity makes it particularly effective for the separation of a variety of analytes.

Principle of Separation

In gas-liquid chromatography, the separation of components in a mixture is based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase coated on a solid support or the column wall. The cyano groups ($-C\equiv N$) in **1,2,3-Tris(2-cyanoethoxy)propane** create a strong dipole moment, making the stationary phase highly polar. This polarity leads to strong dipole-dipole and dipole-induced dipole interactions with polar and polarizable analytes, resulting in longer retention times for these compounds compared to nonpolar analytes. This selectivity is particularly useful for separating aromatic hydrocarbons and other unsaturated compounds from saturated hydrocarbons.

Quantitative Comparison of Polarity

The polarity of a GC stationary phase can be quantified using McReynolds constants. These constants are derived from the retention indices of a set of probe compounds. A higher McReynolds constant indicates a stronger interaction between the stationary phase and the probe, and thus a higher polarity with respect to that type of interaction. The table below compares the McReynolds constants for **1,2,3-Tris(2-cyanoethoxy)propane** with other common stationary phases, highlighting its high polarity.

Stationary Phase	Benzene (X')	1-Butanol (Y')	2-Pentanone (Z')	1-Nitropropane (U')	Pyridine (S')
Squalane (nonpolar)	0	0	0	0	0
OV-1 (nonpolar)	16	55	44	65	42
OV-17 (intermediate polarity)	119	158	162	243	202
1,2,3-Tris(2-cyanoethoxy)propane	258	389	351	197	386

Data sourced from a table of McReynolds constants.

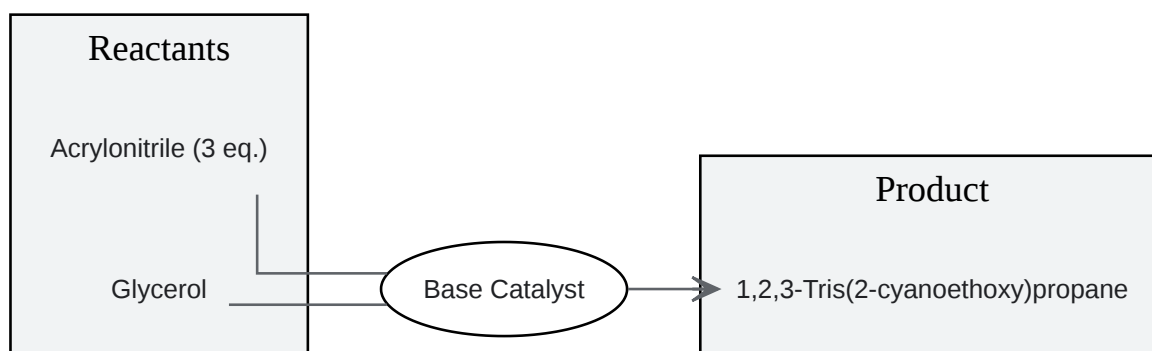
Experimental Protocols

This section provides detailed methodologies for key applications of **1,2,3-Tris(2-cyanoethoxy)propane**.

Synthesis of 1,2,3-Tris(2-cyanoethoxy)propane

The synthesis of **1,2,3-Tris(2-cyanoethoxy)propane** is typically achieved through the cyanoethylation of glycerol. This reaction involves the addition of the hydroxyl groups of glycerol to the carbon-carbon double bond of acrylonitrile in the presence of a base catalyst.

Reaction Scheme:



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Synthesis of **1,2,3-Tris(2-cyanoethoxy)propane**.

While a detailed, step-by-step experimental protocol from a peer-reviewed source is not readily available, the general procedure involves the slow addition of acrylonitrile to a mixture of glycerol and a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, often in a suitable solvent. The reaction is typically exothermic and requires careful temperature control.

Gas Chromatographic Analysis of Aromatic Hydrocarbons

The following protocol is adapted from a method for the analysis of aromatic hydrocarbons using a **1,2,3-Tris(2-cyanoethoxy)propane** (TCEP) capillary column.[2]

Instrumentation and Conditions:

Parameter	Condition
GC Column	TR-TCEP, 60 m x 0.25 mm ID, 0.40 µm film thickness[2]
Injection	1 µL of standard (20 ng/mL each component), split 1:50[2]
Injector Temperature	170 °C[2]
Carrier Gas	Hydrogen (H ₂) at a constant pressure of 24 psi (165 kPa)[2]
Oven Program	Isothermal at 110 °C[2]
Detector	Flame Ionization Detector (FID)[2]
Detector Temperature	170 °C[2]

Sample Preparation:

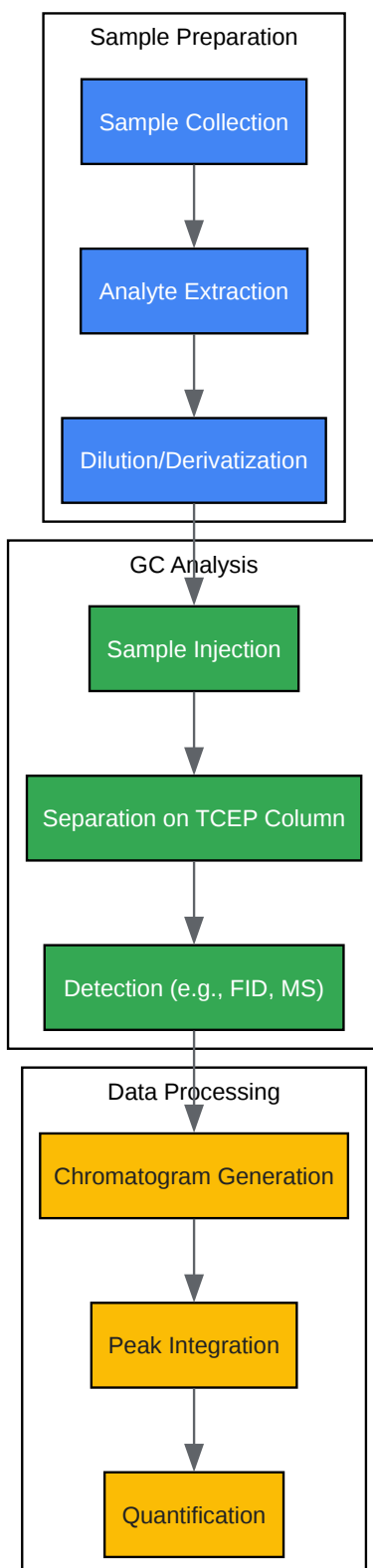
A standard mixture containing isooctane, C-11, C-12, benzene, C-13, toluene, ethylbenzene, p-xylene, and cumene at a concentration of 20 ng/mL each is prepared in a suitable volatile solvent.[2]

Procedure:

- Set up the gas chromatograph with the specified column and conditions.
- Inject 1 µL of the standard mixture into the GC.
- Acquire the chromatogram and identify the peaks based on their retention times.
- For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Workflow and Data Analysis

The general workflow for using **1,2,3-Tris(2-cyanoethoxy)propane** in a GC-based analysis is outlined below.



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General workflow for GC analysis using a TCEP column.

Applications in Drug Development and Other Research Areas

While some suppliers list **1,2,3-Tris(2-cyanoethoxy)propane** for "proteomics research," extensive searches of scientific literature have not yielded specific applications or protocols in this area. Its use as a GC stationary phase is not directly applicable to the analysis of large biomolecules like proteins, which are not volatile. The high polarity of TCEP could theoretically be of interest in the analysis of small molecule metabolites or drug degradation products. However, its primary and validated application remains in the separation of small, volatile organic compounds, particularly in the petrochemical and environmental analysis sectors.

Conclusion

1,2,3-Tris(2-cyanoethoxy)propane is a highly polar compound with a well-established and specific application as a stationary phase in gas chromatography. Its unique selectivity makes it a valuable tool for the separation of aromatic and unsaturated compounds. While its use in broader life sciences and drug development research is not well-documented, the principles of its separation capabilities may be of interest to analytical chemists in these fields for specific small molecule applications. This guide provides the foundational knowledge for understanding and utilizing this compound in its primary analytical context.

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References

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